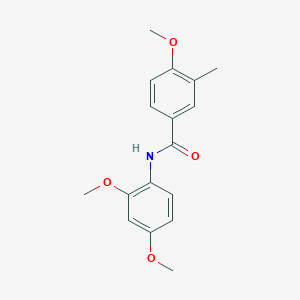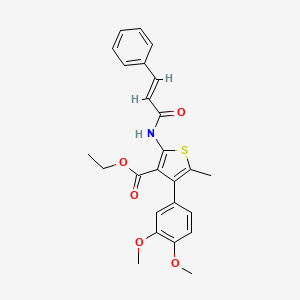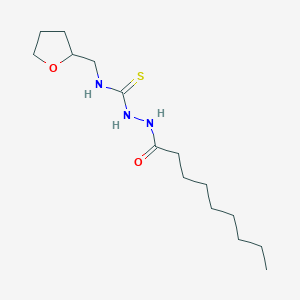![molecular formula C23H23N3O B4686459 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4686459.png)
5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one
Vue d'ensemble
Description
5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention from researchers due to its potential applications in various fields of science. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities.
Applications De Recherche Scientifique
5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been investigated for its anticancer, antitumor, and anti-inflammatory activities. It has been reported to inhibit the growth of cancer cells and induce apoptosis. In addition, it has shown promising results in reducing inflammation in animal models.
In the field of materials science, this compound has been studied for its potential applications in organic electronics. It has been reported to exhibit high electron mobility, making it a promising candidate for use in organic field-effect transistors.
Mécanisme D'action
The mechanism of action of 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes or signaling pathways. In cancer cells, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, it has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth. In animal models, it has been reported to reduce inflammation and improve liver function. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments include its high yield and purity, its diverse biological activities, and its potential applications in various fields of science. However, the limitations include the lack of understanding of its mechanism of action, the need for further studies to fully understand its biochemical and physiological effects, and the potential toxicity of this compound.
Orientations Futures
There are several future directions for the study of 5-benzyl-2-(4-tert-butylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one. In the field of medicinal chemistry, further studies are needed to fully understand its anticancer and anti-inflammatory activities, and to develop more potent derivatives. In the field of materials science, further studies are needed to optimize its electronic properties and to develop new applications for organic electronics. In addition, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.
Propriétés
IUPAC Name |
5-benzyl-2-(4-tert-butylphenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c1-23(2,3)18-11-9-17(10-12-18)20-15-21-24-19(14-22(27)26(21)25-20)13-16-7-5-4-6-8-16/h4-12,14-15,25H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNQROPQKGRSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC3=NC(=CC(=O)N3N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4686388.png)

![4-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4686402.png)
![ethyl 4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4686404.png)
![2-cyano-2-cyclopentylidene-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686408.png)

![2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4686422.png)
![N-cyclohexyl-2-[2-(3-fluorobenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B4686441.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4686443.png)

![3-[({[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4686458.png)

![5-[4-(dimethylamino)benzylidene]-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4686481.png)
